molecular formula C12H16N2O B8590221 N'-hydroxy-1-phenylcyclopentane-1-carboximidamide

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide

Cat. No.: B8590221
M. Wt: 204.27 g/mol
InChI Key: XDJNPBNBEKFUKH-UHFFFAOYSA-N
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Description

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide is an organic compound with the molecular formula C12H16N2O It is characterized by the presence of a phenyl group attached to a cyclopentane ring, which is further bonded to a carboximidamide group with an N-hydroxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-hydroxy-1-phenylcyclopentane-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of cyclopentanecarboximidamide with phenylhydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the N-hydroxy group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N'-hydroxy-1-phenylcyclopentane-1-carboximidamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-1-cyclopentenecarboxamide: Similar in structure but lacks the phenyl group.

    N-hydroxy-1,8-naphthalenedicarboximide: Contains a naphthalene ring instead of a cyclopentane ring.

    N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide: A more complex structure with additional functional groups

Uniqueness

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide is unique due to its combination of a phenyl group and a cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide

InChI

InChI=1S/C12H16N2O/c13-11(14-15)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H2,13,14)

InChI Key

XDJNPBNBEKFUKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=NO)N

Origin of Product

United States

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